

Application Note: UV/Vis Spectrophotometry for Ibuprofen Dissolution Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ibuprofen*

Cat. No.: *B1672276*

[Get Quote](#)

AN-IBU-DISS-UVVIS-001

Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. As a Biopharmaceutics Classification System (BCS) Class II drug, ibuprofen exhibits low solubility and high permeability.[1][2] Consequently, the dissolution rate of the drug from its solid dosage form can be the rate-limiting step for absorption and subsequent bioavailability.[1][2] Therefore, in vitro dissolution testing is a critical quality control parameter in the development and manufacturing of ibuprofen formulations. This application note details a robust and validated UV/Vis spectrophotometric method for conducting dissolution studies of ibuprofen tablets. The method is simple, cost-effective, and suitable for routine quality control analysis.[3]

Principle of the Method

The dissolution rate of ibuprofen from a tablet formulation is determined by measuring the concentration of dissolved ibuprofen in a specified dissolution medium over time. This is achieved using a USP-compliant dissolution apparatus. Aliquots of the dissolution medium are withdrawn at predefined time intervals, and the concentration of ibuprofen is quantified using UV/Vis spectrophotometry. Ibuprofen exhibits strong absorbance in the UV region, and its concentration is determined by measuring the absorbance at a specific wavelength and correlating it to a standard calibration curve.

Instrumentation and Materials

- Spectrophotometer: A UV/Vis spectrophotometer capable of operating in the range of 200-400 nm.
- Dissolution Apparatus: USP Apparatus 2 (Paddle Apparatus).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Volumetric Glassware: Calibrated volumetric flasks and pipettes.
- Analytical Balance: Capable of weighing to 0.1 mg.
- pH Meter: Calibrated.
- Filters: Whatman filter paper or equivalent syringe filters (e.g., 1.0 μm polyethylene filters) to prevent undissolved excipients from interfering with the measurement.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Reagents:
 - Ibuprofen Reference Standard (USP or equivalent)
 - Sodium Hydroxide (NaOH), analytical grade
 - Potassium Dihydrogen Phosphate (KH_2PO_4), analytical grade
 - Sodium Phosphate Monobasic Monohydrate ($\text{NaH}_2\text{PO}_4 \cdot \text{H}_2\text{O}$)[\[6\]](#)
 - Hydrochloric Acid (HCl), analytical grade
 - Ethanol, analytical grade[\[7\]](#)
 - Deionized or distilled water

Experimental Protocols

Preparation of Solutions

1.1. Dissolution Medium (Phosphate Buffer, pH 7.2)

- Accurately weigh and dissolve a suitable amount of a phosphate salt (e.g., 6.89 g of sodium phosphate monobasic monohydrate) in 800 mL of deionized water.[6]
- Adjust the pH to 7.2 using a 50% NaOH solution.[6]
- Make up the final volume to 1000 mL with deionized water.
- Before use, deaerate the dissolution medium by a suitable method (e.g., sonication or vacuum filtration).

1.2. Ibuprofen Standard Stock Solution (e.g., 100 µg/mL)

- Accurately weigh 10 mg of Ibuprofen Reference Standard and transfer it to a 100 mL volumetric flask.[4][5]
- Add approximately 10 mL of 0.1 N NaOH or ethanol and sonicate for about 15 minutes to ensure complete dissolution.[4][7]
- Make up the volume to 100 mL with the dissolution medium (phosphate buffer, pH 7.2).

1.3. Preparation of Calibration Standards

- From the Ibuprofen Standard Stock Solution, prepare a series of calibration standards by serial dilution with the dissolution medium. A typical concentration range is 2-20 µg/mL.[4][5] For example, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and make up the volume with the dissolution medium.

Spectrophotometric Analysis

2.1. Wavelength Selection (λ_{\max})

- Scan a mid-range ibuprofen standard solution (e.g., 10 µg/mL) from 200 nm to 400 nm using the dissolution medium as a blank.
- Determine the wavelength of maximum absorbance (λ_{\max}). For ibuprofen in phosphate buffer (pH 7.2), the λ_{\max} is typically observed around 221 nm.[2][4][5] Some studies also report using 264 nm.[1] However, analysis at 221 nm is generally considered more sensitive for dissolution studies.[8]

2.2. Calibration Curve Construction

- Measure the absorbance of each calibration standard at the determined λ_{max} (e.g., 221 nm) using the dissolution medium as a blank.
- Plot a graph of absorbance versus concentration.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.999 .

Dissolution Study Protocol

- Set up the USP Apparatus 2 (Paddle Apparatus).
- Fill each dissolution vessel with 900 mL of the deaerated dissolution medium (phosphate buffer, pH 7.2).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Equilibrate the medium to a temperature of 37 ± 0.5 °C.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Set the paddle rotation speed to 50 rpm.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Place one ibuprofen tablet into each dissolution vessel.
- Start the dissolution test and the timer simultaneously.
- Withdraw aliquots (e.g., 5 mL) from each vessel at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Filter the withdrawn samples immediately using a suitable filter.
- Replace the volume of the withdrawn aliquot with an equal volume of fresh, pre-warmed dissolution medium.
- If necessary, dilute the filtered samples with the dissolution medium to fall within the concentration range of the calibration curve.
- Measure the absorbance of the samples at the λ_{max} .
- Calculate the concentration of ibuprofen in each sample using the calibration curve equation.

- Calculate the cumulative percentage of drug dissolved at each time point, correcting for the drug removed in previous samples.

Data Presentation

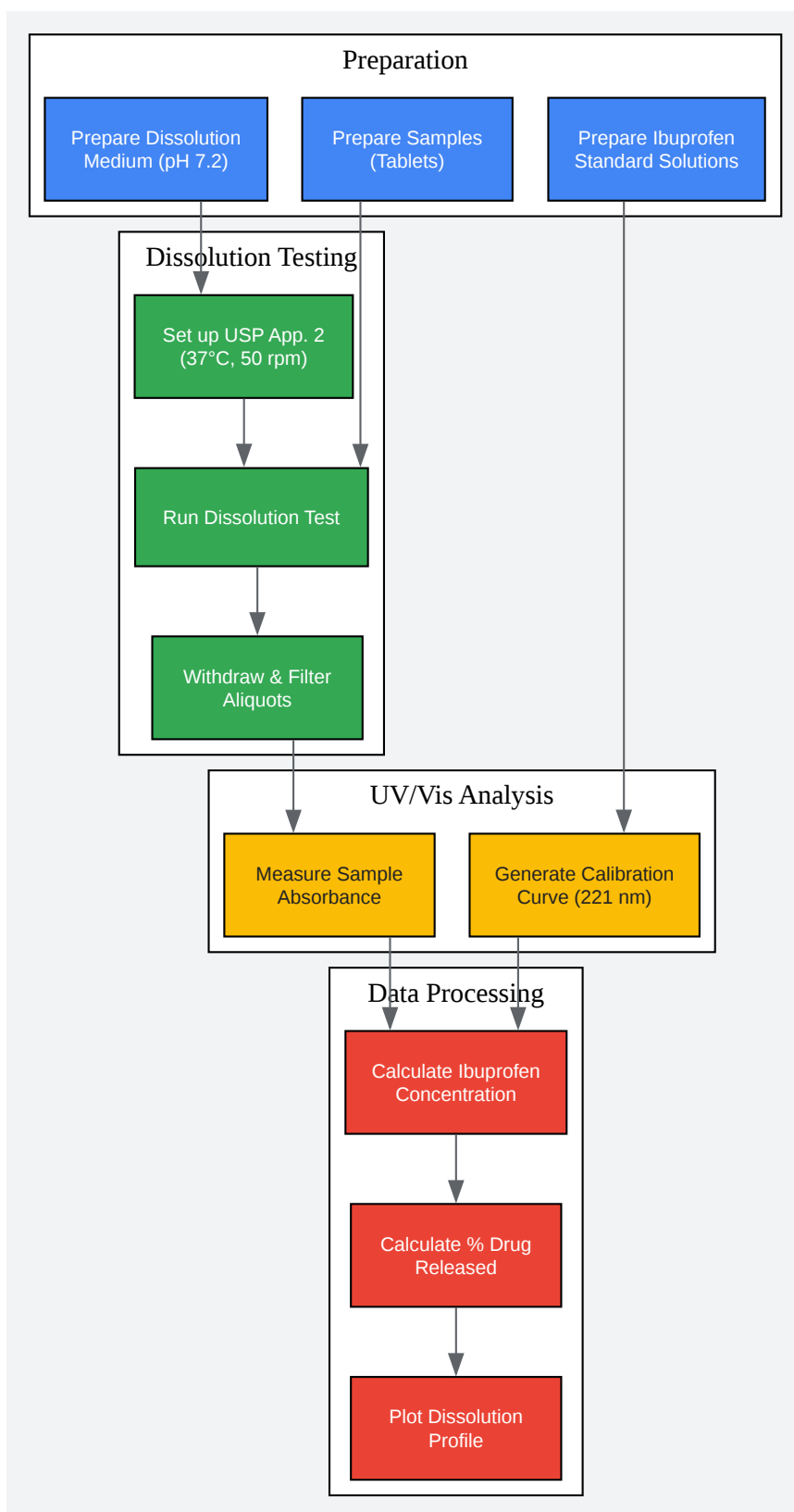
Table 1: Dissolution Test Parameters

Parameter	Value	Reference
Apparatus	USP Apparatus 2 (Paddle)	[1][4][5]
Dissolution Medium	0.2 M Phosphate Buffer, pH 7.2	[9]
Volume of Medium	900 mL	[1][4][5]
Temperature	37 ± 0.5 °C	[1][4][5]
Paddle Speed	50 rpm	[1][4][5]
Sampling Times	5, 10, 15, 30, 45, 60 minutes	[2]
Wavelength (λ_{max})	~221 nm	[2][4][5]

Table 2: Method Validation Parameters (Typical Values)

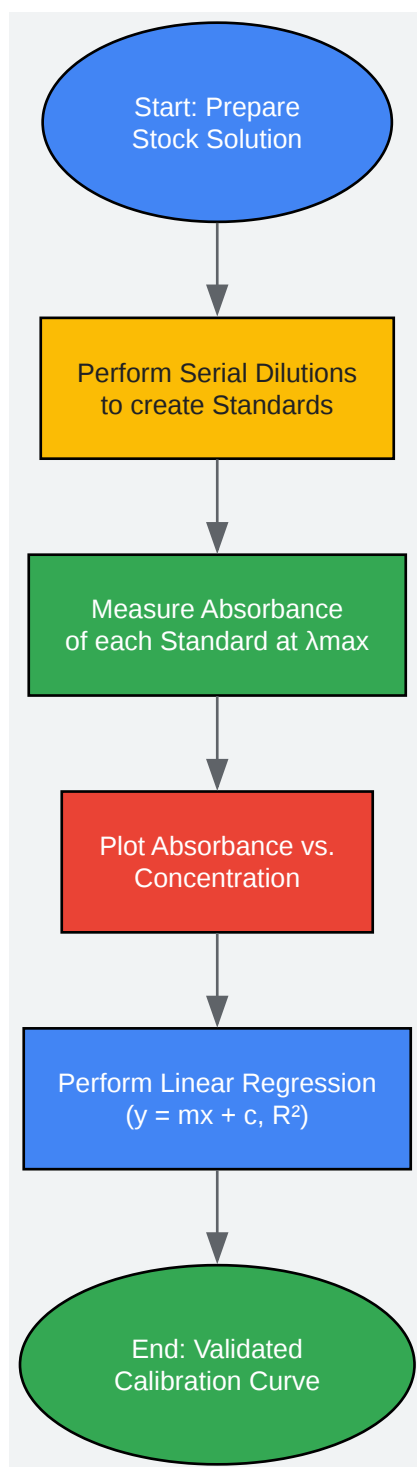
Parameter	Typical Value	Reference
Linearity Range	2 - 20 µg/mL	[4][5]
Correlation Coefficient (R^2)	≥ 0.999	[7]
Accuracy (% Recovery)	98 - 102%	[9]
Precision (%RSD)	< 2%	[1]
Limit of Detection (LOD)	~0.59 µg/mL	[7]
Limit of Quantification (LOQ)	~1.80 µg/mL	[7]

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Ibuprofen Dissolution Study.



[Click to download full resolution via product page](#)

Caption: Logic for Generating a Calibration Curve.

Conclusion

The described UV/Vis spectrophotometric method provides a simple, rapid, and accurate approach for determining the dissolution profile of ibuprofen tablets. The method is suitable for quality control purposes and can be readily implemented in most analytical laboratories. Adherence to the detailed protocols and validation procedures will ensure reliable and reproducible results, which are essential for assessing the biopharmaceutical quality of ibuprofen drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 2. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarst.in [ijarst.in]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: UV/Vis Spectrophotometry for Ibuprofen Dissolution Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672276#uv-vis-spectrophotometry-for-ibuprofen-dissolution-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com